3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
“Boc-His (Trt)-OH” is a type of amino acid used in peptide synthesis . It has an empirical formula of C30H31N3O4 and a molecular weight of 497.58 .
Molecular Structure Analysis
The molecular structure of “Boc-His (Trt)-OH” is represented by the SMILES stringCC(C)(C)OC(=O)NC@@HC(c2ccccc2)(c3ccccc3)c4ccccc4)C(O)=O
. Chemical Reactions Analysis
“Boc-His (Trt)-OH” is used in Boc solid-phase peptide synthesis . The specific reactions it undergoes in this process were not detailed in the sources I found.Physical and Chemical Properties Analysis
“Boc-His (Trt)-OH” is a powder with an optical activity of [α]20/D +12.5±1.0°, c = 1% in methanol. It has a melting point of 130 °C (dec.) .Scientific Research Applications
Solvate Formation and Structural Analysis
The study of small pseudopeptides and their solvates, like the one reported by Angelici et al. (2010), demonstrates the importance of solvent interactions in crystal formation and stability. This research highlights how different solvents, including isopropanol, can influence the structural arrangement of peptide crystals, suggesting that Boc-D-His(dnp)-OH isopropanol solvate could be studied for its crystalline properties and solvent interactions (Angelici et al., 2010).
Characterization of Polymorphs and Solvates
The characterization of polymorphs and solvates through techniques like DNP enhanced solid-state NMR spectroscopy, as explored by Pinon et al. (2015), provides a framework for understanding the solid-state properties of complex molecules. This approach could be relevant for analyzing the structural and electronic properties of Boc-D-His(dnp)-OH isopropanol solvate (Pinon et al., 2015).
Solvation and Interaction Studies
Investigations into the solvation and interactions of protected amino acids, such as the work by Bünnemann and Merten (2016), offer insights into the conformational preferences and solvent-dependent behaviors of similar compounds. This research could inform studies on how Boc-D-His(dnp)-OH interacts with isopropanol and other solvents at the molecular level (Bünnemann & Merten, 2016).
Catalytic Applications
The use of small molecules and peptides in catalysis, as well as the study of their reactivity and mechanism of action, can be applied to Boc-D-His(dnp)-OH isopropanol solvate. For example, research on palladium nanoparticle-catalyzed reactions in isopropanol demonstrates the potential for exploring catalytic properties of complex molecules in sustainable chemical processes (Camp et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBPKGJUEPOXHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204125-02-0 |
Source
|
Record name | 204125-02-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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